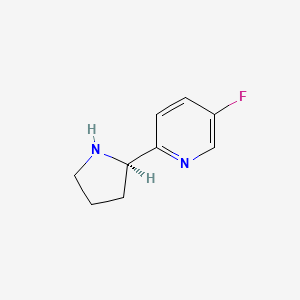![molecular formula C74H92N8Zn2 B13670757 [|I-[[5,5'-(1,2-Ethanediyl)bis[2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphinato-|EN21,|EN22,|EN23,|EN24]](4-)]]zinc](/img/structure/B13670757.png)
[|I-[[5,5'-(1,2-Ethanediyl)bis[2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphinato-|EN21,|EN22,|EN23,|EN24]](4-)]]zinc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “[” is a unique chemical entity that has garnered significant attention in various scientific fields It is characterized by its distinct molecular structure, which allows it to participate in a wide range of chemical reactions and applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of the compound “[” can be achieved through several methods. One common approach involves the reaction of specific precursors under controlled conditions to yield the desired product. For example, the compound can be synthesized through the oxidation of alkenes to 1,2-diols, followed by oxidative cleavage using reagents such as lead tetraethanoate or sodium periodate . Another method involves the reduction of carboxylic acids to aldehydes, which can then be further processed to obtain the compound .
Industrial Production Methods: In an industrial setting, the production of the compound “[” often involves large-scale chemical processes that ensure high yield and purity. These methods typically include the use of advanced catalytic systems and optimized reaction conditions to facilitate the efficient synthesis of the compound. For instance, the use of organometallic catalysts and high-pressure reactors can significantly enhance the production efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: The compound “[” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the compound’s reactive functional groups, which interact with different reagents under specific conditions.
Common Reagents and Conditions: Common reagents used in the reactions of the compound “[” include oxidizing agents such as potassium permanganate and chromium trioxide, as well as reducing agents like sodium borohydride and lithium aluminum hydride . The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcomes.
Major Products Formed: The major products formed from the reactions of the compound “[” depend on the specific reaction pathway and conditions. For example, oxidation reactions may yield aldehydes or ketones, while reduction reactions can produce alcohols or hydrocarbons .
Applications De Recherche Scientifique
The compound “[” has a wide range of scientific research applications across various fields, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in organic synthesis and as a catalyst in various chemical reactions . In biology, the compound is employed in the study of cellular processes and as a tool for probing biochemical pathways . In medicine, it has potential therapeutic applications, including its use as an antimicrobial or anticancer agent . Additionally, the compound is utilized in industrial processes, such as the production of polymers and other advanced materials .
Mécanisme D'action
The mechanism of action of the compound “[” involves its interaction with specific molecular targets and pathways within biological systems. For instance, the compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
The compound “[” can be compared with other similar compounds based on its chemical structure and functional properties. Similar compounds include those with analogous functional groups or similar reactivity patterns. For example, compounds such as alkanes, alkenes, and cycloalkanes share certain similarities with the compound “[” in terms of their chemical behavior . the compound “[” is unique in its specific molecular configuration and the range of applications it can be used for.
Propriétés
Formule moléculaire |
C74H92N8Zn2 |
|---|---|
Poids moléculaire |
1224.3 g/mol |
Nom IUPAC |
dizinc;2,3,7,8,12,13,17,18-octaethyl-5-[2-[(1Z,4Z,9Z,15Z)-2,3,7,8,12,13,17,18-octaethyl-11,14-dihydroporphyrin-21,23-diid-5-yl]ethyl]porphyrin-22,24-diide |
InChI |
InChI=1S/C74H92N8.2Zn/c1-17-41-45(21-5)63-37-67-49(25-9)53(29-13)71(79-67)57(72-54(30-14)50(26-10)68(80-72)38-64-46(22-6)42(18-2)60(76-64)35-59(41)75-63)33-34-58-73-55(31-15)51(27-11)69(81-73)39-65-47(23-7)43(19-3)61(77-65)36-62-44(20-4)48(24-8)66(78-62)40-70-52(28-12)56(32-16)74(58)82-70;;/h35-40,59,63H,17-34H2,1-16H3;;/q-4;2*+2/b60-35-,61-36?,62-36?,65-39?,66-40?,67-37-,68-38-,69-39?,70-40?,72-57-,73-58?,74-58?;; |
Clé InChI |
NBJIPZARCJNUCS-VKPRZAIJSA-N |
SMILES isomérique |
CCC1=C(C2/C=C\3/C(=C(C(=N3)/C(=C\4/C(=C(/C(=C/C5=N/C(=C\C1[N-]2)/C(=C5CC)CC)/[N-]4)CC)CC)/CCC6=C7C(=C(C(=N7)C=C8C(=C(C(=CC9=NC(=CC1=C(C(=C6[N-]1)CC)CC)C(=C9CC)CC)[N-]8)CC)CC)CC)CC)CC)CC)CC.[Zn+2].[Zn+2] |
SMILES canonique |
CCC1=C(C2C=C3C(=C(C(=N3)C(=C4C(=C(C(=CC5=NC(=CC1[N-]2)C(=C5CC)CC)[N-]4)CC)CC)CCC6=C7C(=C(C(=N7)C=C8C(=C(C(=CC9=NC(=CC1=C(C(=C6[N-]1)CC)CC)C(=C9CC)CC)[N-]8)CC)CC)CC)CC)CC)CC)CC.[Zn+2].[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


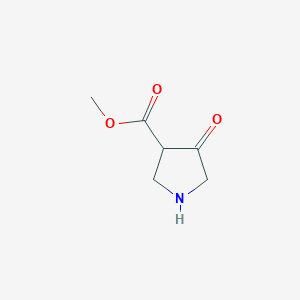
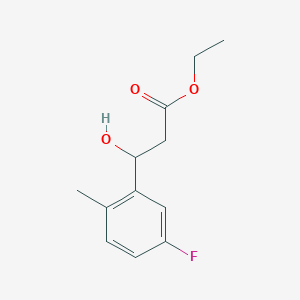
![(1'-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidin]-4-yl)boronic acid](/img/structure/B13670686.png)
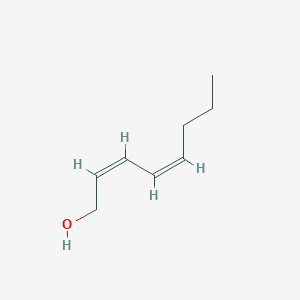
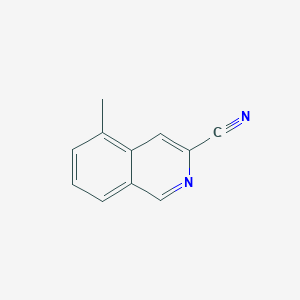
![(7-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol](/img/structure/B13670708.png)
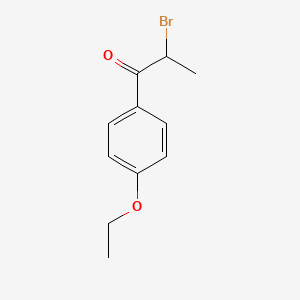
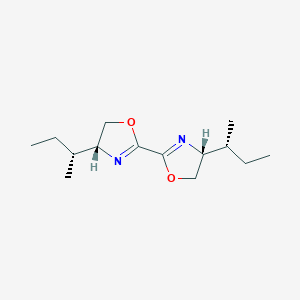
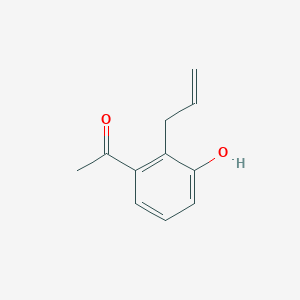


![4-Bromo-3-(bromomethyl)-6-methoxypyrazolo[1,5-a]pyridine](/img/structure/B13670747.png)
